1-Benzyl-3-nitro-1H-indole
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Overview
Description
1-Benzyl-3-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring and a nitro group at the third position of the indole ring
Preparation Methods
The synthesis of 1-Benzyl-3-nitro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. In this method, phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include benzyl phenylhydrazine and a suitable nitro-substituted ketone or aldehyde .
Another method involves the direct nitration of 1-Benzyl-1H-indole. This can be achieved by treating 1-Benzyl-1H-indole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to avoid over-nitration and to ensure the selective formation of the nitro group at the desired position .
Chemical Reactions Analysis
1-Benzyl-3-nitro-1H-indole undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 1-Benzyl-3-amino-1H-indole, while substitution reactions can yield a variety of N-substituted indole derivatives .
Scientific Research Applications
1-Benzyl-3-nitro-1H-indole has several scientific research applications:
Medicinal Chemistry: Indole derivatives, including this compound, are explored for their potential as therapeutic agents.
Materials Science: Indole derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: This compound can be used as a building block for the synthesis of more complex molecules that are used to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-nitro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, indole derivatives are known to bind to multiple receptors with high affinity, which can modulate signaling pathways involved in disease processes . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
1-Benzyl-3-nitro-1H-indole can be compared with other indole derivatives, such as:
1-Benzyl-1H-indole: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
3-Nitro-1H-indole: Lacks the benzyl group, which affects its solubility and interaction with biological targets.
1-Benzyl-3-amino-1H-indole: The amino group provides different reactivity and potential for forming hydrogen bonds compared to the nitro group.
Properties
IUPAC Name |
1-benzyl-3-nitroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)15-11-16(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYGDCIYGZTNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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